molecular formula C13H10FN3 B2455282 1-[(4-Fluorophenyl)methyl]benzotriazole CAS No. 148004-76-6

1-[(4-Fluorophenyl)methyl]benzotriazole

Cat. No. B2455282
CAS RN: 148004-76-6
M. Wt: 227.242
InChI Key: LYLXLYIBPQKLIU-UHFFFAOYSA-N
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Description

“1-[(4-Fluorophenyl)methyl]benzotriazole” is a chemical compound that is likely related to the benzotriazole family . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .


Molecular Structure Analysis

The molecular structure of benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a molar mass of 119.127 g·mol−1, a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Mechanism of Action

The mechanism of action of benzotriazole is primarily due to its ability to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLXLYIBPQKLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326974
Record name 1-[(4-fluorophenyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[(4-Fluorophenyl)methyl]benzotriazole

CAS RN

148004-76-6
Record name 1-[(4-fluorophenyl)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of benzotriazole (12 g) in DMF (150 mL) at r.t. was added a solution of 10N NaOH (11 mL). After stirring for 30 min., 4-fluorobenzyl bromide (3.9 mL) was added. The mixture was further stirred for 3 hrs, diluted with H2O, and extracted with EtOAc. The EtOAc extract was washed water (2×), dried (MgSO4) and concentrated. The residue was stirred in diethyl ether/hexane to afford the title compound as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a procedure as in Example 2 but using 1H-benzotriazole (23.8 g, 0.200 mol), 1-(chloromethyl)-4-fluorobenzene (29.0 g,0.200 mol) and K2CO3 (70 g) in CH3CN (300 mL) for 1 hour gave the title compound and (4-fluorophenyl)methyl-2H-benzotriazole. Workup and recrystallization gave the mixture of the 1H and 2H-isomers (75% yield) which was used in the subsequent reactions. A sample (5 g) was chromatographed (PE/EtOAc 9:1) eluting first the 2H isomer and then the title compound: mp 92°-94° C. (cyclohexane); 1H NMR (300 MHz, CDCl3) δ5.82 (s, 2H, CH2), 7.00-7.06 (m, 2H), 7.25-7.46 (m, 5H), 8.08 (d, J=8.9 Hz, 1H); IR (CDCl3) 3052 (w), 2938 (w), 1609, 1513, 1451 (w), 1351 (w), 1315 (w), 1269 (w), 1230 (s), 1159, 1084 cm-1. MS (EI) m/e 227 (M+, 52.6), 198 (100), 109 (96.9); Anal. Calcd for C13H10N3F (227.24): C, 68.71; H, 4.44; F, 8.36; N, 18.49; Found: C, 68.44; H. 4.44; F, 8.40; N, 18.57.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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